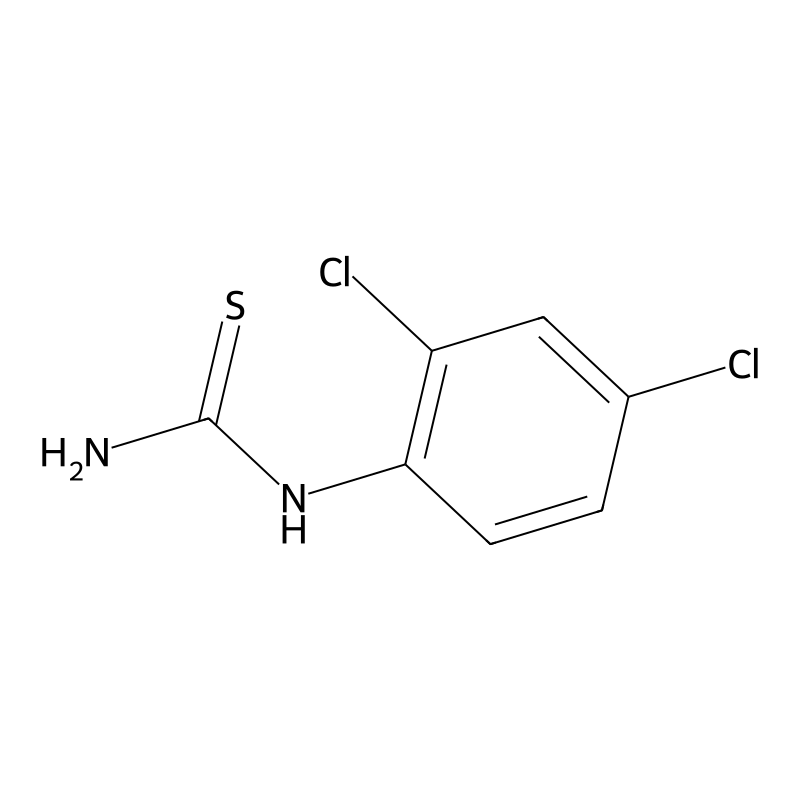1-(2,4-Dichlorophenyl)thiourea

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Synthesis:
1-(2,4-Dichlorophenyl)thiourea is an organic compound synthesized by reacting 2,4-dichloroaniline with thiocarbonyl chloride. This reaction is documented in various scientific publications, such as a patent filed by Synthonix Inc. [].
Potential Applications:
While the specific scientific research applications of 1-(2,4-Dichlorophenyl)thiourea are not extensively documented, its structural similarity to other thiourea derivatives suggests potential areas of investigation:
Enzyme Inhibition
Certain thiourea derivatives have been shown to inhibit specific enzymes. The presence of the thiourea group in 1-(2,4-Dichlorophenyl)thiourea suggests the possibility of exploring its potential as an enzyme inhibitor, although further research is needed to identify specific targets and evaluate its efficacy. []
Antimicrobial Activity
Some thiourea derivatives exhibit antimicrobial properties. The combination of the thiourea group and the dichlorophenyl moiety in 1-(2,4-Dichlorophenyl)thiourea warrants investigation into its potential antimicrobial activity against various pathogens. However, this area requires dedicated research to determine its effectiveness and mechanism of action. []
Material Science Applications
Thiourea derivatives have been explored in various material science applications, such as crystal engineering and development of functional materials. The specific properties of 1-(2,4-Dichlorophenyl)thiourea, such as its crystal structure and potential interactions with other molecules, could be investigated for its suitability in these areas. However, further research is necessary to explore its potential and optimize its properties for specific applications. []
1-(2,4-Dichlorophenyl)thiourea is an organic compound belonging to the thiourea family, characterized by the presence of a thiocarbonyl group (C=S) bonded to an aromatic ring. Its molecular formula is C7H6Cl2N2S, and it has a molecular weight of 221.11 g/mol. The compound is typically presented as a white crystalline solid with a melting point ranging from 180 to 182 °C
Currently, there is no documented information regarding the mechanism of action of 1-(2,4-Dichlorophenyl)thiourea in biological systems.
- Potential skin and eye irritant: As with many organic compounds, it is advisable to wear gloves, safety glasses, and protective clothing when handling this compound.
- Potential respiratory irritant: Inhalation of dust or vapors should be avoided.
- Unknown toxicological profile: Without proper testing, it is best to assume the compound may be toxic and handle it with appropriate care.
- Oxidation: This compound can be oxidized to form sulfoxides or sulfones, which may alter its reactivity and biological properties.
- Nucleophilic Substitution: It can participate in nucleophilic displacement reactions, where the sulfur atom acts as a nucleophile, allowing for the formation of new compounds through reactions with electrophiles .
- Formation of Metal Complexes: Thioureas often form complexes with metals, enhancing their applications in catalysis and material science
Thiourea derivatives, including 1-(2,4-Dichlorophenyl)thiourea, have been studied for their biological activities. Some notable effects include:
- Antimicrobial Activity: This compound exhibits antibacterial and antifungal properties against various pathogens .
- Anti-inflammatory Effects: Research indicates that thiourea derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases
The synthesis of 1-(2,4-Dichlorophenyl)thiourea generally involves the reaction of an appropriate aniline derivative with ammonium thiocyanate under acidic conditions. A typical procedure includes:
- Dissolving 2,4-dichloroaniline in water.
- Adding concentrated hydrochloric acid to form a solution.
- Introducing ammonium thiocyanate and heating the mixture to promote reaction.
- Cooling and crystallizing the product from the solution .
This method yields the desired thiourea compound with moderate efficiency.
Several compounds share structural similarities with 1-(2,4-Dichlorophenyl)thiourea. Here are some notable examples:
Compound Name Structure Description Unique Features 1-(3-Chlorophenyl)thiourea Contains a chlorine atom on the phenyl ring Exhibits different biological activity profiles 1-(4-Nitrophenyl)thiourea Contains a nitro group on the phenyl ring Known for enhanced cytotoxic effects 1-(Phenyl)thiourea Simple phenyl group without substitutions Serves as a baseline for comparing reactivity These compounds differ primarily in their substituents on the phenyl ring, affecting their reactivity and biological activities. The presence of electron-withdrawing groups like chlorine or nitro groups can enhance certain properties compared to unsubstituted thioureas.
XLogP3
2.2GHS Hazard Statements
Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.7%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Pictograms
Irritant
Other CAS
6326-14-3Dates
Modify: 2023-08-15









